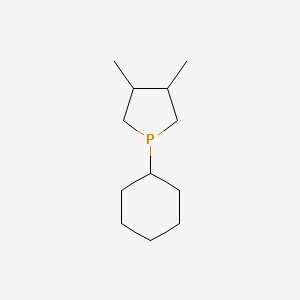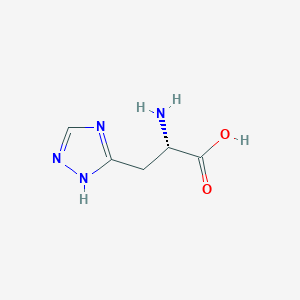![molecular formula C17H23NO3 B11753280 (1R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B11753280.png)
(1R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and diverse reactivity, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic structure: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
Introduction of the methyl group: The methyl group is introduced at the 8-position through a selective alkylation reaction.
Esterification: The final step involves the esterification of the hydroxyl group with 2-hydroxy-3-phenylpropanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(1R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
(1R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (1R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(1R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate: shares structural similarities with other bicyclic compounds such as tropane alkaloids.
Tropane alkaloids: These compounds also contain a bicyclic structure and exhibit similar reactivity.
Uniqueness
- The presence of the 2-hydroxy-3-phenylpropanoate ester group distinguishes this compound from other similar compounds, contributing to its unique chemical and biological properties.
属性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
[(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16?/m1/s1 |
InChI 键 |
FNRXUEYLFZLOEZ-JYLOXXHMSA-N |
手性 SMILES |
CN1[C@@H]2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |
规范 SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



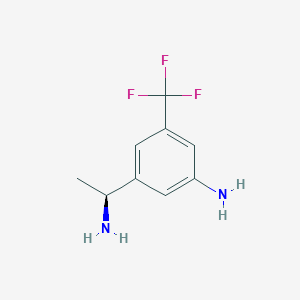
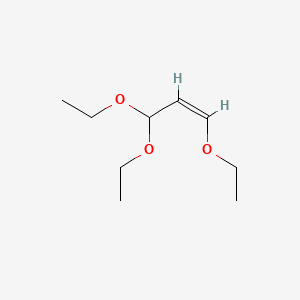
![[2,3'-Bipyridine]-4-methanamine](/img/structure/B11753230.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(hexyl)amine](/img/structure/B11753235.png)
![1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one](/img/structure/B11753237.png)

![1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B11753243.png)
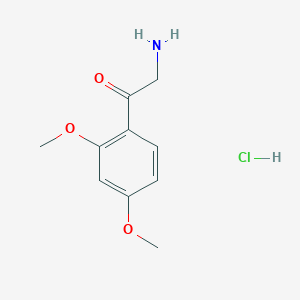
![1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11753265.png)
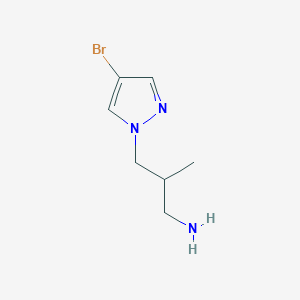
![tert-butyl N-[(3R)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate](/img/structure/B11753276.png)
